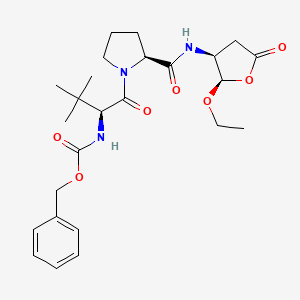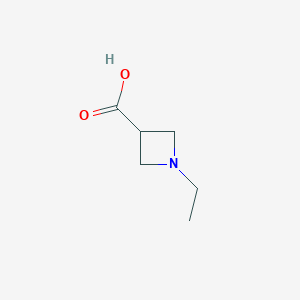
6-amino-2-methyl-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
The compound “6-amino-2-methyl-4H-3,1-benzoxazin-4-one” is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs and has been shown to be effective against Staphylococcus aureus and other bacteria .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from an intermediate formula and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Aplicaciones Científicas De Investigación
Elastase Inhibition
This compound has been identified as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, an important protein in connective tissues. Inhibitors like 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are crucial in research for treatments of conditions such as emphysema and cystic fibrosis, where elastase activity is detrimental.
Anti-neoplastic Agent
As an anti-neoplastic agent , this benzoxazinone derivative plays a role in cancer research . It’s studied for its potential to inhibit the growth of neoplastic cells, which are cells that grow excessively and form tumors.
Enzyme Inhibition
Beyond elastase, 6-amino-2-methyl-4H-3,1-benzoxazin-4-one serves as a general enzyme inhibitor . It’s used in biochemical studies to understand enzyme mechanisms and to develop new therapeutic drugs that target specific enzymes.
Protease Inhibition
Proteases are enzymes that break down proteins. This compound’s role as a protease inhibitor makes it valuable in research areas like virology, where protease inhibitors can prevent the maturation of viral proteins, thus inhibiting viral replication .
Fungicidal Properties
The fungicidal properties of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are leveraged in agricultural research . It’s studied for its effectiveness in protecting crops from fungal pathogens, which can have significant implications for food security.
Synthesis of Quinazolinone Derivatives
This compound is used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives . These derivatives are known to possess medicinal properties, making this application pivotal in pharmaceutical research.
Anti-inflammatory and Analgesic Activities
Benzoxazinone derivatives, including 6-amino-2-methyl-4H-3,1-benzoxazin-4-one, exhibit anti-inflammatory and analgesic activities . This makes them subjects of interest in the development of new drugs that can alleviate pain and reduce inflammation.
Neuroprotective and Antibacterial Activities
Lastly, the compound is associated with neuroprotective and antibacterial activities . It’s part of ongoing research into treatments for neurological disorders and bacterial infections, where new therapeutic options are constantly being sought.
Mecanismo De Acción
Target of Action
The primary targets of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are certain types of bacteria. It has been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli . These bacteria are known to cause various diseases in humans, including food poisoning and urinary tract infections.
Mode of Action
The compound interacts with its bacterial targets through hydrogen bonds and π–π interactions . Its heteroatoms can be engaged as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition.
Biochemical Pathways
It is known that the compound has extraordinary potency as an acyl-enzyme inhibitor of human leukocyte elastase and other therapeutically relevant serine proteases . This suggests that it may interfere with the protease-dependent processes in the bacteria, disrupting their growth and proliferation.
Result of Action
The result of the action of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one is the inhibition of bacterial growth. By interacting with its bacterial targets and disrupting their normal functioning, the compound prevents the bacteria from proliferating, thereby inhibiting their growth .
Direcciones Futuras
The synthesis of benzoxazinone derivatives has drawn the attention of researchers due to their various medicinal uses and physiological activities . The review suggests that researchers are motivated to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .
Propiedades
IUPAC Name |
6-amino-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFHEZQFGUMKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-methyl-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
